molecular formula C24H21ClN4O2S B15185375 Methanone, (5-chloro-2-(((4,5-dihydro-4-(4-ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)phenyl)phenyl- CAS No. 111070-78-1

Methanone, (5-chloro-2-(((4,5-dihydro-4-(4-ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)phenyl)phenyl-

Cat. No.: B15185375
CAS No.: 111070-78-1
M. Wt: 465.0 g/mol
InChI Key: KJINVGBULZLOEL-UHFFFAOYSA-N
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Description

Methanone, (5-chloro-2-(((4,5-dihydro-4-(4-ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)phenyl)phenyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a triazole ring, a thioxo group, and an ethoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (5-chloro-2-(((4,5-dihydro-4-(4-ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)phenyl)phenyl- typically involves multiple steps. The process begins with the preparation of the triazole ring, followed by the introduction of the thioxo group and the ethoxyphenyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methanone, (5-chloro-2-(((4,5-dihydro-4-(4-ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)phenyl)phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methanone, (5-chloro-2-(((4,5-dihydro-4-(4-ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)phenyl)phenyl- has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methanone, (5-chloro-2-(((4,5-dihydro-4-(4-ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)phenyl)phenyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methanone, (5-chloro-2-(((4,5-dihydro-4-(4-ethoxyphenyl)-5-thioxo-1H-1,2,4-triazol-3-yl)methyl)amino)phenyl)phenyl- include other triazole derivatives and compounds with thioxo groups.

Uniqueness

What sets this compound apart is its specific combination of functional groups and its potential for diverse applications. The presence of the triazole ring and the thioxo group provides unique chemical properties that can be exploited in various research and industrial contexts.

Properties

CAS No.

111070-78-1

Molecular Formula

C24H21ClN4O2S

Molecular Weight

465.0 g/mol

IUPAC Name

[5-chloro-2-[[4-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methylamino]phenyl]-phenylmethanone

InChI

InChI=1S/C24H21ClN4O2S/c1-2-31-19-11-9-18(10-12-19)29-22(27-28-24(29)32)15-26-21-13-8-17(25)14-20(21)23(30)16-6-4-3-5-7-16/h3-14,26H,2,15H2,1H3,(H,28,32)

InChI Key

KJINVGBULZLOEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NNC2=S)CNC3=C(C=C(C=C3)Cl)C(=O)C4=CC=CC=C4

Origin of Product

United States

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